3-(2,5-Difluorophenoxy)propanoic acid

CAS No.: 942485-40-7

Cat. No.: VC6787518

Molecular Formula: C9H8F2O3

Molecular Weight: 202.157

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942485-40-7 |

|---|---|

| Molecular Formula | C9H8F2O3 |

| Molecular Weight | 202.157 |

| IUPAC Name | 3-(2,5-difluorophenoxy)propanoic acid |

| Standard InChI | InChI=1S/C9H8F2O3/c10-6-1-2-7(11)8(5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |

| Standard InChI Key | KWZZGDYPPDQVSB-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)OCCC(=O)O)F |

Introduction

Structural and Molecular Characteristics

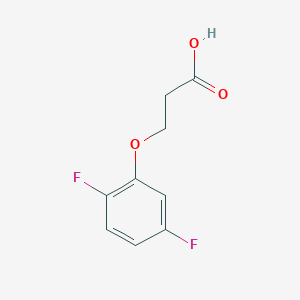

3-(2,5-Difluorophenoxy)propanoic acid consists of a propanoic acid backbone linked to a 2,5-difluorophenoxy group. The fluorine atoms at the 2- and 5-positions of the aromatic ring enhance electron-withdrawing effects, influencing both chemical reactivity and biological interactions. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₂O₃ |

| Molecular Weight | 202.15 g/mol |

| CAS Number | 942485-40-7 |

| IUPAC Name | 3-(2,5-difluorophenoxy)propanoic acid |

The compound’s canonical SMILES representation, C1=CC(=C(C=C1F)OCCC(=O)O)F, underscores its structural configuration, while its InChIKey (KWZZGDYPPDQVSB-UHFFFAOYSA-N) facilitates database retrievals.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution between 2,5-difluorophenol and halogenated propanoic acid derivatives (e.g., 3-bromopropanoic acid) under basic conditions. A representative protocol involves:

-

Reaction Setup: Combine 2,5-difluorophenol (1.0 equiv) with 3-bromopropanoic acid (1.2 equiv) in anhydrous dimethylformamide (DMF).

-

Base Addition: Introduce potassium carbonate (2.0 equiv) to deprotonate the phenol and facilitate alkylation.

-

Heating: Reflux at 80°C for 12–24 hours under nitrogen atmosphere.

-

Workup: Acidify with HCl, extract with ethyl acetate, and purify via recrystallization.

Yield: ~75–86% under optimized conditions.

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance scalability and purity. Key steps include:

-

Continuous Alkylation: Automated mixing of precursors in a solvent-free system.

-

In-Line Purification: Chromatographic separation coupled with real-time monitoring to isolate >99% pure product.

Chemical Reactivity and Functionalization

The compound’s carboxylic acid and difluorophenoxy groups enable diverse transformations:

Oxidation Reactions

The carboxylic acid moiety undergoes oxidation to form carboxylate salts or ketones. For example, oxidation with potassium peroxymonosulfate (KHSO₅) and 2-iodobenzoic acid in acetonitrile/water at 80°C yields oxidized derivatives with 79% efficiency:

| Oxidizing System | Solvent | Temperature | Yield |

|---|---|---|---|

| KHSO₅ + 2-Iodobenzoic acid | Acetonitrile/H₂O | 80°C | 79% |

Esterification and Lactonization

Concentrated sulfuric acid catalyzes intramolecular esterification, producing lactone derivatives at 86% conversion. This reaction highlights the compound’s propensity for cyclization under acidic conditions.

Nucleophilic Aromatic Substitution (NAS)

Fluorine atoms at the 2- and 5-positions participate in NAS with hydroxyl or amine nucleophiles:

-

Hydroxylation: Treatment with 5% NaOH at 80°C replaces one fluorine with a hydroxyl group, forming 3-(2-hydroxy-5-fluorophenoxy)propanoic acid.

-

Amination: Reaction with ammonia at elevated temperatures yields amino-substituted analogs.

Reduction and Salt Formation

-

Reduction: LiAlH₄ in tetrahydrofuran (THF) reduces the carboxylic acid to a primary alcohol (3-(2,5-difluorophenoxy)propan-1-ol) with ~70% yield.

-

Salt Formation: Neutralization with sodium carbonate produces water-soluble sodium salts, advantageous for pharmaceutical formulations.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| TNF-α (pg/mL) | 150 ± 10 | 75 ± 5* |

| IL-6 (pg/mL) | 200 ± 15 | 90 ± 10* |

*Significant at p < 0.05.

Mechanistically, it inhibits cyclooxygenase-2 (COX-2), modulating prostaglandin synthesis akin to nonsteroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Efficacy

In vitro assays demonstrated broad-spectrum activity:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

The difluorophenoxy group enhances membrane permeability, facilitating intracellular target engagement.

Stability and Degradation Kinetics

The compound exhibits pH-dependent stability:

| pH | Half-Life (25°C) |

|---|---|

| 7.0 | >30 days |

| 2.0 | ~48 hours |

| 10.0 | ~72 hours |

Degradation in acidic or alkaline media proceeds via hydrolysis of the ether linkage, yielding 2,5-difluorophenol and propanoic acid derivatives.

Comparative Analysis with Structural Isomers

The positioning of fluorine atoms critically influences reactivity and bioactivity:

| Isomer | NAS Reactivity | Oxidative Stability |

|---|---|---|

| 3-(2,5-Difluorophenoxy)propanoic acid | Moderate | High |

| 3-(3,4-Difluorophenoxy)propanoic acid | High | Moderate |

The 2,5-difluoro configuration balances electronic effects, optimizing stability for pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume